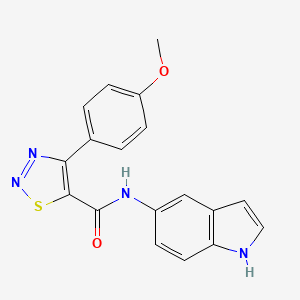

N-(1H-indol-5-yl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide

Description

Properties

IUPAC Name |

N-(1H-indol-5-yl)-4-(4-methoxyphenyl)thiadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N4O2S/c1-24-14-5-2-11(3-6-14)16-17(25-22-21-16)18(23)20-13-4-7-15-12(10-13)8-9-19-15/h2-10,19H,1H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RITIGDLDQZPAQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(SN=N2)C(=O)NC3=CC4=C(C=C3)NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-indol-5-yl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide typically involves the following steps:

Formation of the Thiadiazole Ring: This can be achieved through the cyclization of appropriate precursors such as hydrazine derivatives with carbon disulfide or thiocyanates under acidic or basic conditions.

Attachment of the Indole Moiety: The indole ring can be introduced via a coupling reaction, such as a Suzuki or Heck coupling, using an indole boronic acid or indole halide.

Introduction of the Methoxyphenyl Group: This step involves the substitution of a suitable leaving group on the thiadiazole ring with a methoxyphenyl group, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would also be common to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1H-indol-5-yl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the thiadiazole ring or other functional groups.

Substitution: Nucleophilic or electrophilic substitution reactions can occur on the aromatic rings or the thiadiazole ring, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Substitution: Palladium catalysts, halides, boronic acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to partially or fully reduced thiadiazole derivatives.

Scientific Research Applications

Antimicrobial Properties

Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing the thiadiazole ring exhibit significant activity against various bacterial strains and fungi. For instance, derivatives of 1,3,4-thiadiazole have shown effectiveness against Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentration (MIC) values ranging from 25 μg/mL to 32.6 μg/mL .

Anticancer Activity

Several studies have highlighted the anticancer potential of thiadiazole derivatives. For example, specific derivatives exhibited IC50 values as low as 0.28 μg/mL against breast cancer (MCF-7) and lung carcinoma (A549) cell lines . The structure-activity relationship (SAR) indicates that modifications on the C-5 position of the thiadiazole ring significantly influence cytotoxic activity.

Anti-inflammatory Effects

Thiadiazole compounds have also been investigated for their anti-inflammatory properties. The presence of certain substituents on the thiadiazole ring enhances their ability to inhibit inflammatory pathways, making them suitable candidates for developing anti-inflammatory drugs.

Synthesis Pathways

The synthesis of N-(1H-indol-5-yl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide typically involves several steps:

- Formation of Thiadiazole Ring : The initial step often includes the reaction of hydrazine with isothiocyanates to form the thiadiazole structure.

- Coupling with Indole : The indole moiety is then introduced through coupling reactions that may involve diazonium salts or other coupling agents.

- Final Modifications : Further modifications may include acetylation or methylation to achieve the desired functional groups.

Case Study 1: Antimicrobial Screening

A study conducted on various thiadiazole derivatives revealed that compounds with a methoxy group at the para position exhibited enhanced antibacterial activity compared to their counterparts without this substitution. This finding underscores the importance of functional group positioning in optimizing biological activity .

Case Study 2: Anticancer Efficacy

In vitro studies demonstrated that certain thiadiazole derivatives could inhibit tubulin polymerization in cancer cell lines, suggesting a mechanism by which these compounds exert their anticancer effects. Docking studies further supported these findings by illustrating strong binding affinities between the compounds and tubulin .

Mechanism of Action

The mechanism of action of N-(1H-indol-5-yl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide would depend on its specific biological target. Generally, thiadiazole derivatives can interact with enzymes or receptors, modulating their activity. The indole moiety may also contribute to binding interactions with proteins or nucleic acids, influencing cellular pathways and processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

2.1.1. Pyrazole-Based Carboxamides () Compounds such as 5-chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) share a carboxamide backbone but replace the thiadiazole with a pyrazole ring. Key differences include:

- Synthesis : Pyrazole derivatives are synthesized via EDCI/HOBt-mediated coupling, yielding 62–71% .

- Physical Properties : Melting points range from 123–183°C, influenced by substituents (e.g., 4-fluorophenyl in 3d raises mp to 181–183°C) .

2.1.2. Oxadiazole Derivatives ()

Compounds like LMM5 (1,3,4-oxadiazole core) exhibit structural similarities but differ in heterocycle electronegativity and ring strain.

- Functional Groups : LMM5 includes a benzyl(methyl)sulfamoyl group, enhancing solubility via sulfonamide hydrophilicity .

- Applications : Oxadiazoles are often explored for antifungal activity, as seen in comparisons with fluconazole .

Thiadiazole Carboxamide Analogs ()

Two close structural analogs of the target compound were identified:

4-(4-Methoxyphenyl)-N-(4-methyl-1,3-thiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide (Y042-4348)

- Molecular Weight : 332.4 g/mol

- Substituent : 4-methyl-thiazol-2-yl group introduces steric bulk but reduces polarity compared to the indolyl group in the target compound.

Comparative Table: Thiadiazole Carboxamides

| Compound ID | Substituent on Thiazole | Molecular Weight | Key Features |

|---|---|---|---|

| Target Compound | Indol-5-yl | ~378.4* | Potential CNS activity via indole moiety |

| Y042-4348 | 4-Methyl-thiazol-2-yl | 332.4 | Increased lipophilicity |

| Y042-5356 | Pyridin-3-yl | 395.46 | Enhanced solubility and binding |

*Estimated based on structural similarity.

Methoxyphenyl-Containing Derivatives ()

- N-[4-(4-Methoxyphenyl)-thiazol-2-yl]-N1-(4,5,6,7-tetrahydro-3H-azepin-2-yl)-hydrazine hydrobromide () : Demonstrates cardioprotective activity, outperforming Levocarnitine in hypoxia models. The 4-methoxyphenyl group likely stabilizes interactions with cardiac ion channels .

- N-{2-[(1H-indol-5-yl)amino]-2-oxoethyl}-4-(4-methoxyphenyl)piperazine-1-carboxamide (): Incorporates a piperazine ring, improving water solubility but reducing blood-brain barrier permeability compared to the target compound .

Biological Activity

N-(1H-indol-5-yl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure combining an indole moiety with a thiadiazole ring, which is known for its diverse pharmacological properties. The general molecular formula is , and its IUPAC name is this compound. The presence of both electron-donating and electron-withdrawing groups in its structure contributes to its biological activity.

Anticancer Activity

Numerous studies have reported the anticancer properties of thiadiazole derivatives. For instance:

- A study indicated that related indolyl-1,3,4-thiadiazoles exhibited significant cytotoxicity against various cancer cell lines with IC50 values as low as 1.5 µM against PaCa2 pancreatic cancer cells .

- The presence of methoxy groups on the phenyl ring enhances the anticancer activity by improving interactions with cellular targets. Compounds with specific substitutions have shown selectivity against breast cancer cell lines like MCF7 and MDA-MB-231 .

Table 1: Anticancer Activity of Thiadiazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 5m | PaCa2 | 1.5 | Induces apoptosis |

| 5d | MCF7 | 2.0 | Inhibits cell proliferation |

| 5k | MDA-MB-231 | 3.0 | Disrupts mitochondrial function |

Antimicrobial Activity

Thiadiazole derivatives have also demonstrated promising antimicrobial properties:

- Research highlights that compounds containing the thiadiazole ring show significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

- The introduction of nitro or halogen substituents has been shown to enhance antibacterial efficacy, making these compounds potential candidates for developing new antibiotics .

Table 2: Antimicrobial Activity of Thiadiazole Derivatives

| Compound | Microorganism | MIC (µg/mL) | Activity Type |

|---|---|---|---|

| 11c | S. aureus | 32.6 | Antibacterial |

| 11e | E. coli | 47.5 | Antibacterial |

| 15 | B. cereus | 25.0 | Antifungal |

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Cell Proliferation : The compound induces apoptosis in cancer cells by activating caspase pathways.

- Antimicrobial Action : It disrupts bacterial cell wall synthesis and inhibits protein synthesis.

- Interaction with Biological Targets : Molecular docking studies suggest that this compound interacts with key proteins involved in cancer progression and microbial resistance.

Case Studies and Research Findings

Recent studies have explored the efficacy of this compound in various settings:

- A study published in Nature examined the anticancer potential of similar indole-based compounds against multiple human cancer cell lines (H460, A549) and found significant activity correlated with structural modifications .

- Another research highlighted the broad-spectrum antimicrobial properties of thiadiazoles, emphasizing their potential as lead compounds in drug development .

Q & A

Q. What are the recommended synthetic routes for N-(1H-indol-5-yl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide?

The synthesis typically involves cyclization of substituted benzoyl hydrazides with phosphorous oxychloride under reflux conditions. For example, similar thiadiazole derivatives are synthesized by reacting substituted benzoic acid hydrazides with POCl₃ at 120°C, followed by purification via recrystallization (ethanol is commonly used). Key steps include monitoring reaction progress via TLC and ensuring anhydrous conditions to prevent side reactions .

Q. Which spectroscopic techniques are essential for characterizing this compound's structure?

Comprehensive characterization requires ¹H-NMR and ¹³C-NMR to confirm proton and carbon environments, respectively. High-Resolution Mass Spectrometry (HRMS) validates molecular weight and purity. For crystalline samples, X-ray diffraction using SHELX software (e.g., SHELXL for refinement) provides definitive structural confirmation, including bond lengths and angles .

Q. What in vitro assays are suitable for initial anticancer activity screening?

Standard assays include the MTT assay for cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) and apoptosis detection via flow cytometry (Annexin V/PI staining). Dose-response curves (IC₅₀ determination) and comparison with positive controls (e.g., doxorubicin) are critical. Recent studies highlight synergism testing with chemotherapeutic agents like Taxol in NSCLC models .

Advanced Research Questions

Q. How to design a structure-activity relationship (SAR) study for optimizing this compound’s bioactivity?

Systematically modify substituents on the indole (e.g., halogenation at position 5) and thiadiazole (e.g., methoxy vs. nitro groups at the 4-phenyl position). Assess changes in potency using enzyme inhibition assays (e.g., Bcl-2/Mcl-1 binding) and cellular models. Computational docking (e.g., AutoDock Vina) can predict binding modes to prioritize synthetic targets .

Q. How to address discrepancies in reported biological activity data?

Re-evaluate experimental variables: (1) Compound purity (HPLC ≥98%), (2) Cell line specificity (e.g., KEAP1-mutant vs. wild-type NSCLC), and (3) Assay conditions (serum concentration, incubation time). Use orthogonal assays (e.g., Western blot for target protein expression alongside cytotoxicity) to confirm mechanisms .

Q. What strategies improve aqueous solubility for pharmacokinetic studies?

Introduce hydrophilic groups (e.g., -OH, -NH₂) via prodrug design or salt formation (mesylate or hydrochloride). Micellar encapsulation using PEG-based surfactants or co-solvency (DMSO/water mixtures) can enhance in vitro solubility. For in vivo studies, nanoformulation (liposomes) improves bioavailability .

Q. How to validate target engagement using biophysical methods?

Surface Plasmon Resonance (SPR) measures real-time binding kinetics (KD, kon/koff) between the compound and targets like NRF2. Isothermal Titration Calorimetry (ITC) quantifies binding thermodynamics. For intracellular targets, cellular thermal shift assays (CETSA) confirm stabilization upon ligand binding .

Q. What crystallographic protocols ensure accurate structural determination?

Collect high-resolution (≤1.0 Å) X-ray data at low temperature (100 K). Solve structures via direct methods (SHELXT) and refine with SHELXL, incorporating anisotropic displacement parameters. Validate using R-factor convergence (R1 < 0.05) and electron density maps (e.g., omit maps for ambiguous regions) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.